Allyl 1H,1H-heptafluorobutyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

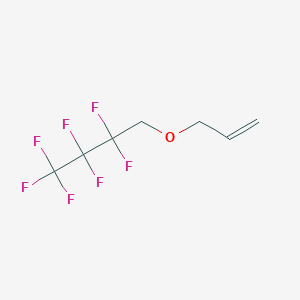

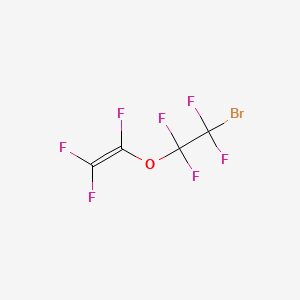

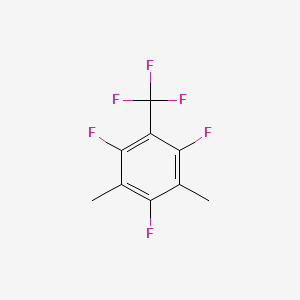

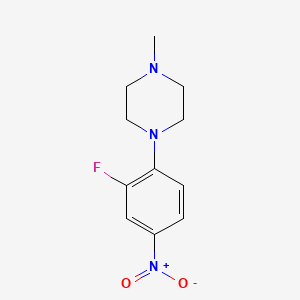

Allyl 1H,1H-heptafluorobutyl ether is a chemical compound with the molecular formula C7H7F7O and a molecular weight of 240.12 . It is intended for research use only and is not for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H7F7O/c1-2-3-15-4-5(8,9)6(10,11)7(12,13)14/h2H,1,3-4H2 . This indicates the presence of an allyl group (C=CC-) and a heptafluorobutyl group (C(C(F)(F)F)(F)F)(F)F) connected by an ether linkage (O). Physical And Chemical Properties Analysis

The boiling point of this compound is reported to be 105°C, and its density is 1.310 g/cm³ at 25°C .Scientific Research Applications

Double Bond Migration in N-Allylic Systems

The isomerization of N-allyl compounds such as amines, imines, amides, and others, catalyzed by transition metal complexes, was extensively reviewed. The isomerization is crucial for the selective syntheses of various compounds, including enamines and enamides. The study also delved into the structural influences on the reaction's outcome, highlighting the coordination of nitrogen atoms in determining the stereochemistry of the double bond migration (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Physicochemical and Toxicological Properties of Ether-PFAS

A comprehensive analysis was conducted on perfluoropolyethers, also referred to as ether-PFAS. The study covered the physicochemical properties, toxicokinetic characteristics, and toxicological impacts of this class of compounds. Despite extensive research on certain perfluoropolyether compounds, there's a relative scarcity of data on some members, making the comparative analysis across specific ether-PFAS compounds critical (Rice, P. A., Cooper, J., Koh-Fallet, S. E., & Kabadi, S. V., 2021).

Role of Intermediate Species in PADC Formation

This review focused on the early processes during the formation of a latent ion track in Poly Allyl Diglycol Carbonate (PADC), emphasizing the chemistry of radicals. The review suggested mechanisms for the decomposition of PADC during ion track formation, shedding light on the sensitivity of ether functional groups in the material (Fromm, M., Kodaira, S., Kusumoto, T., Barillon, R., & Yamauchi, T., 2019).

Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids

The physicochemical properties of ether- and alcohol-functionalized ionic liquids (ILs) were systematically surveyed. The review emphasized the influence of ionic structure on various properties like viscosity, density, thermostability, and polarity. The applications of these functionalized ILs in disciplines like electrochemistry, gas separations, and polymer chemistry were also highlighted, along with a discussion on their toxicity and biodegradability (Tang, S., Baker, G., & Zhao, H., 2012).

Safety and Hazards

properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-4-prop-2-enoxybutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F7O/c1-2-3-15-4-5(8,9)6(10,11)7(12,13)14/h2H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXJWIOOAUUDHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372190 |

Source

|

| Record name | Allyl 1H,1H-heptafluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

648-42-0 |

Source

|

| Record name | Allyl 1H,1H-heptafluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)